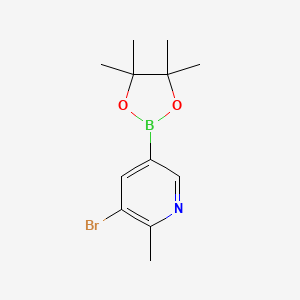![molecular formula C9H17ClN2O2 B2770558 {2-[(3-Isopropylisoxazol-5-yl)methoxy]ethyl}amine hydrochloride CAS No. 1431964-02-1](/img/structure/B2770558.png)
{2-[(3-Isopropylisoxazol-5-yl)methoxy]ethyl}amine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
{2-[(3-Isopropylisoxazol-5-yl)methoxy]ethyl}amine hydrochloride is a chemical compound with potential applications in various fields, including medicinal chemistry and industrial processes. This compound features an isoxazole ring, which is known for its stability and versatility in chemical reactions.
作用機序
Target of Action
These drugs bind to various biological targets based on their chemical diversity .
Mode of Action
It can be inferred that the compound interacts with its targets through the formation of a c-n bond between the nitrogen of the amino group and the carbonyl carbon, with a simultaneous proton transfer from nitrogen n1 to oxygen of the c=o bond .
Biochemical Pathways
It is known that isoxazole derivatives have significant biological interests . They are involved in various synthetic techniques, most of which employ Cu (I) or Ru (II) as catalysts for (3 + 2) cycloaddition reaction .
Result of Action
It is known that isoxazole derivatives have a wide range of biological activities, including analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant effects .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of {2-[(3-Isopropylisoxazol-5-yl)methoxy]ethyl}amine hydrochloride typically involves the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving a nitrile oxide and an alkene.
Attachment of the Isopropyl Group: The isopropyl group is introduced via alkylation, using isopropyl halides under basic conditions.
Ether Formation: The methoxy group is added through a nucleophilic substitution reaction, where a methoxide ion reacts with an appropriate precursor.
Amine Introduction: The ethylamine moiety is introduced through a substitution reaction, often using ethylene oxide and ammonia.
Hydrochloride Formation: Finally, the hydrochloride salt is formed by reacting the free amine with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale reactors and optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to streamline the synthesis process.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the isoxazole ring, leading to the formation of oxides.
Reduction: Reduction reactions can target the isoxazole ring or the amine group, potentially converting them to more saturated forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or ammonia are employed under basic conditions.
Major Products
Oxidation: Oxidized derivatives of the isoxazole ring.
Reduction: Reduced forms of the isoxazole ring or amine group.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
In chemistry, {2-[(3-Isopropylisoxazol-5-yl)methoxy]ethyl}amine hydrochloride is used as a building block for synthesizing more complex molecules. Its stable isoxazole ring makes it a valuable intermediate in organic synthesis.
Biology
The compound’s potential biological activity is of interest in drug discovery. It may serve as a lead compound for developing new pharmaceuticals, particularly those targeting neurological or inflammatory pathways.
Medicine
In medicinal chemistry, this compound could be explored for its therapeutic potential. Its structural features suggest it might interact with specific biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including the production of polymers and coatings.
類似化合物との比較
Similar Compounds
{2-[(3-Methylisoxazol-5-yl)methoxy]ethyl}amine hydrochloride: Similar structure but with a methyl group instead of an isopropyl group.
{2-[(3-Phenylisoxazol-5-yl)methoxy]ethyl}amine hydrochloride: Features a phenyl group, offering different steric and electronic properties.
{2-[(3-Ethylisoxazol-5-yl)methoxy]ethyl}amine hydrochloride: Contains an ethyl group, providing a comparison in terms of chain length and bulkiness.
Uniqueness
{2-[(3-Isopropylisoxazol-5-yl)methoxy]ethyl}amine hydrochloride is unique due to its specific combination of functional groups, which confer distinct reactivity and potential biological activity. The isopropyl group offers a balance between steric hindrance and electronic effects, making this compound particularly interesting for further study.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
特性
IUPAC Name |
2-[(3-propan-2-yl-1,2-oxazol-5-yl)methoxy]ethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O2.ClH/c1-7(2)9-5-8(13-11-9)6-12-4-3-10;/h5,7H,3-4,6,10H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOVGKBTUFKFYHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NOC(=C1)COCCN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
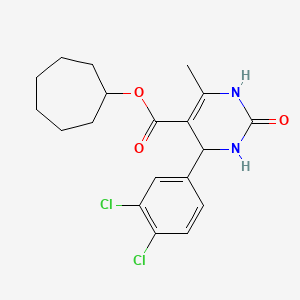



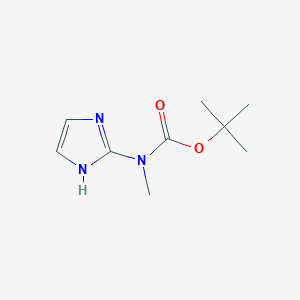
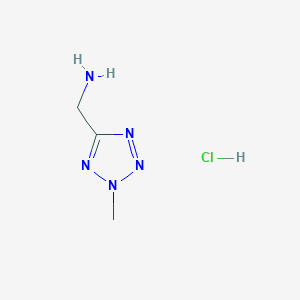
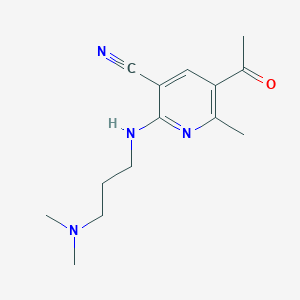

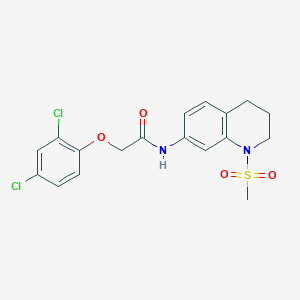
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methyl-2-(3-phenylureido)thiazole-5-carboxamide](/img/structure/B2770487.png)
![N-[2-(3-chlorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2770489.png)
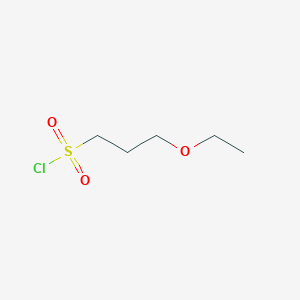
![[4-(Aminomethyl)-4-phenylpiperidin-1-yl]-(1-cyclobutyl-2,2-difluorocyclopropyl)methanone;hydrochloride](/img/structure/B2770494.png)
